1,2-苯并异噻唑-3-胺

描述

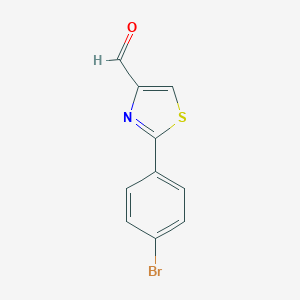

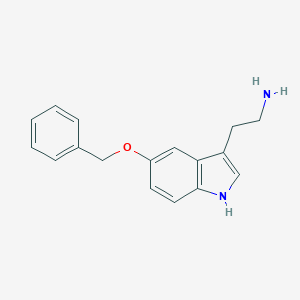

1,2-Benzisothiazol-3-amine belongs to the chemical class of isothiazolinones and is known for its preservative, anti-bacterial, and antifungal properties . It is widely used in pesticide formulations to control different bacterial and fungal diseases .

Synthesis Analysis

A study indicates that a series of grafted acrylic resins containing 1,2-Benzisothiazol-3-amine and heterocyclic monomers were prepared by the copolymerization of an allyl monomer with methyl methacrylate (MMA) and butyl acrylate (BA) .Molecular Structure Analysis

1,2-Benzisothiazol-3-amine can be analyzed by this reverse phase (RP) HPLC method with simple conditions .Chemical Reactions Analysis

In a study, heterocyclic compounds and 1,2-Benzisothiazol-3-amine were introduced into acrylic resin to prepare a new type of antifouling resin . The copolymers exhibit a clear synergistic inhibitory effect on the growth of certain seaweeds and bacteria .Physical And Chemical Properties Analysis

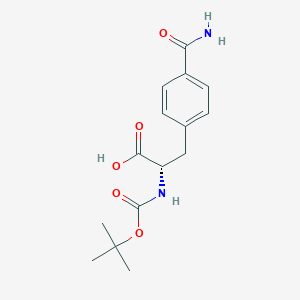

1,2-Benzisothiazol-3-amine has a molecular formula of C7H6N2S and an average mass of 150.201 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 217.6±23.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .科学研究应用

结构分析和反应性

1,2-苯并异噻唑-3-胺已使用 X 射线衍射进行了结构分析,揭示了其在 C-N 键长方面与醚假糖基衍生物的相似性。中心 C-N-C 胺键显示一个长 C-N 键和一个短 C-N 键。此结构信息对于理解该化合物的反应性至关重要,特别是在催化转移还原应用中(Fonseca, 2009)。

化学合成

该化合物在某些苯并异噻唑啉-3(2H)-酮的化学合成中发挥作用。此过程涉及与伯胺或苯胺的反应,可能有助于更广泛的生物化学领域(Kim, Dannaldson, & Gates, 1996)。

新型化合物的开发

1,2-苯并异噻唑-3-胺已用于开发新型苯并异噻唑-四唑基衍生物。这些衍生物显示出作为过渡金属配位的氮配体的潜力,表明它们在材料科学和催化中的应用(Frija, Fausto, Loureiro, & Cristiano, 2009)。

作用机制

Target of Action

The primary target of 1,2-Benzisothiazol-3-amine (BIT) is protein-thiol targets, including specific dehydrogenase and phosphatase enzymes . These enzymes play a crucial role in various metabolic processes within the cell .

Mode of Action

BIT interacts with its protein-thiol targets through a reaction . This interaction affects a variety of metabolic processes within the cell . It is also known to have a microbicide and fungicide mode of action .

Biochemical Pathways

It is known that bit can inhibit caspase-3, a crucial enzyme in the apoptosis pathway . This inhibition can lead to significant protection against apoptosis in human cells .

Pharmacokinetics

It is known that bit is rapidly and totally metabolized in animals . Neither the substance itself nor the metabolites accumulate in the liver or adipose tissue . Excretion is mostly via the urine .

Result of Action

The result of BIT’s action can vary depending on its concentration and exposure duration. At sufficient doses and durations, it can produce skin sensitization and allergic contact dermatitis . It is classified as an irritant for skin and eyes . Its low molar mass allows it to penetrate the epidermis and then react with the skin macromolecules, causing irritation .

Action Environment

The action, efficacy, and stability of BIT can be influenced by various environmental factors. For instance, it is widely used as a preservative in products that are high in water, such as home cleaning and car care products, laundry detergents, stain removers, and fabric softeners . These products are easily contaminated by microorganisms, so BIT is often used as a preservative because it is effective at combating a broad array of bacteria, fungi, and yeasts . Its use is restricted in certain regions due to potential ecotoxicological hazards .

安全和危害

未来方向

A recent study suggests that compounds with structures similar to 1,2-Benzisothiazol-3-amine presented strong hydrogen bonds with residues in the N terminal of ApoE4, a protein associated with Alzheimer’s disease . This indicates potential future directions for the use of 1,2-Benzisothiazol-3-amine in the development of new therapeutics .

生化分析

Biochemical Properties

1,2-Benzisothiazol-3-amine plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to inhibit caspase-3, an enzyme involved in apoptosis or programmed cell death . The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

The effects of 1,2-Benzisothiazol-3-amine on cells are diverse. It has been shown to have inhibitory effects on the growth of certain types of bacteria and seaweeds . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1,2-Benzisothiazol-3-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit caspase-3, thereby influencing the process of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Benzisothiazol-3-amine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1,2-Benzisothiazol-3-amine can vary with different dosages in animal models

Metabolic Pathways

1,2-Benzisothiazol-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Detailed information about these metabolic pathways is currently limited.

Transport and Distribution

The transport and distribution of 1,2-Benzisothiazol-3-amine within cells and tissues are complex processes that involve various transporters and binding proteins

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

1,2-benzothiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJQCPIRWXSWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177588 | |

| Record name | 1,2-Benzisothiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23031-78-9 | |

| Record name | 1,2-Benzisothiazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23031-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzisothiazol-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023031789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzisothiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-benzisothiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 1,2-Benzisothiazol-3-amine relate to its potential for binding to the Apolipoprotein E4 (ApoE4) protein?

A2: Computational studies suggest that 1,2-Benzisothiazol-3-amine shares structural similarities with other compounds predicted to bind strongly to the ApoE4 protein []. Specifically, the sulfon-amine-benzene motif present in 1,2-Benzisothiazol-3-amine is hypothesized to form hydrogen bonds and hydrophobic interactions with key amino acid residues in the N-terminal domain of ApoE4 []. This binding potential is particularly interesting given ApoE4's role in Alzheimer's disease pathogenesis.

Q2: What analytical techniques have been employed to identify and characterize 1,2-Benzisothiazol-3-amine in complex mixtures?

A3: Gas chromatography-mass spectrometry (GC-MS) has been instrumental in identifying 1,2-Benzisothiazol-3-amine within complex plant extracts [, , ]. This technique separates compounds based on their volatility and then analyzes their mass-to-charge ratios, providing a distinctive fingerprint for compound identification.

Q3: Beyond its potential role in Alzheimer's disease research, what other applications have been explored for 1,2-Benzisothiazol-3-amine?

A4: While research on 1,2-Benzisothiazol-3-amine is still in early stages, its presence in traditionally used medicinal plants suggests potential therapeutic avenues. Additionally, its identification as a major component in a blend of Camellia sinensis (tea) and Psidium guajava (guava tea) extracts [] highlights its potential in food chemistry and possibly as a functional food ingredient.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Aminomethyl)cyclobutyl]methanol](/img/structure/B112249.png)

![1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-](/img/structure/B112252.png)

![3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine](/img/structure/B112267.png)

![2'-(Methylthio)-[1,1'-biphenyl]-4-amine](/img/structure/B112270.png)